Product packaging for 5,5-dimethyl-2-thioxoimidazolidin-4-one(Cat. No.:CAS No. 15998-93-3)

5,5-dimethyl-2-thioxoimidazolidin-4-one

Cat. No.: B1598751
CAS No.: 15998-93-3
M. Wt: 144.2 g/mol
InChI Key: QSAASNVWPNBKDI-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-thioxoimidazolidin-4-one (CAS 15998-93-3) is a high-purity chemical building block based on the 2-thioxoimidazolidin-4-one heterocyclic scaffold, a structure recognized in medicinal chemistry for its diverse pharmacological potential . This compound serves as a key synthetic intermediate for researchers developing novel bioactive molecules. Studies on derivatives of the 2-thioxoimidazolidin-4-one scaffold have demonstrated significant biological activities, positioning them as promising candidates for therapeutic agent development . In anticancer research, such derivatives have exhibited potent cytotoxic effects against various human cancer cell lines. For instance, specific derivatives have shown high efficacy against hepatocellular carcinoma (HepG2 cells) by inducing apoptosis through the upregulation of pro-apoptotic genes like p53, PUMA, and Caspases 3, 8, and 9, while concurrently downregulating the anti-apoptotic Bcl-2 gene and inhibiting the PI3K/AKT signaling pathway . Furthermore, other research has highlighted the potential of related 2-thioxoimidazolidin-4-one derivatives as novel anticoagulant agents, showing strong activity in assays such as Activated Partial Thromboplastin Time (APTT) . The mechanism of action for related bioactive heterocycles, such as thiazolidine-2,4-diones, often involves modulation of nuclear receptors like PPARγ, which plays a critical role in glucose and lipid metabolism, suggesting a broad scope for pharmacological exploration . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound to explore structure-activity relationships and develop new chemical entities for oncological, cardiovascular, and metabolic disease research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2OS B1598751 5,5-dimethyl-2-thioxoimidazolidin-4-one CAS No. 15998-93-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-5(2)3(8)6-4(9)7-5/h1-2H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAASNVWPNBKDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388234
Record name NSC100467
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URL https://comptox.epa.gov/dashboard/DTXSID00388234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15998-93-3
Record name NSC138159
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138159
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC100467
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100467
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC100467
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 5,5 Dimethyl 2 Thioxoimidazolidin 4 One

The compound 5,5-dimethyl-2-thioxoimidazolidin-4-one, also widely known as 5,5-dimethylthiohydantoin, is a heterocyclic molecule belonging to the thiohydantoin class. jchemrev.comijrpr.com These compounds are sulfur analogs of hydantoins where a thiocarbonyl group replaces a carbonyl group. jchemrev.comresearchgate.net The 2-thiohydantoin (B1682308) scaffold, in particular, serves as a crucial intermediate in the synthesis of various biologically active molecules. jchemrev.comnih.gov

Established Synthetic Routes to 2-Thioxoimidazolidin-4-ones

The synthesis of the 2-thioxoimidazolidin-4-one (or 2-thiohydantoin) core can be achieved through several established methodologies. These routes offer versatility in accessing a wide range of substituted derivatives.

One of the most common approaches involves the reaction of α-amino acids or their esters with thiocyanate (B1210189) or isothiocyanate derivatives. jchemrev.comnih.gov For instance, acyl α-amino acids can react with thiocyanate in acetic anhydride (B1165640) to yield 2-thiohydantoins. jchemrev.com Another prevalent method is the direct condensation of an α-amino acid with thiourea (B124793), often by heating the mixture without a solvent. nih.govresearchgate.netmdpi.com This method is noted for its simplicity, low cost, and scalability. nih.govresearchgate.net

Other established synthetic strategies include:

The reaction between thiourea and α-halo acids. researchgate.netnih.gov

The condensation of thiourea with 1,2-dicarbonyl compounds like benzil (B1666583). nih.govmdpi.com

The reaction of an amino amide with a thiocarbonyl source such as diimidazole thiocarbonate. researchgate.netnih.gov

The Bucherer-Bergs reaction, which is a multicomponent reaction that can be adapted for thiohydantoin synthesis. jchemrev.com

The choice of method often depends on the desired substitution pattern on the thiohydantoin ring and the availability of starting materials.

Specific Synthesis of this compound

The specific synthesis of this compound typically follows a pathway analogous to the Bucherer-Bergs synthesis of hydantoins. This method utilizes a ketone (acetone), a cyanide source, and a source of ammonia (B1221849) and thiocarbonate.

A common procedure involves the reaction of acetone (B3395972) cyanohydrin with ammonium (B1175870) carbonate and a sulfur source, or more directly, a one-pot reaction of acetone, an alkali cyanide (like sodium or potassium cyanide), and ammonium carbonate or thiourea. orgsyn.orgguidechem.com A related method describes the reaction of acetone cyanohydrin with ammonium bicarbonate and ammonia. google.com The initial step is the formation of acetone cyanohydrin from acetone and a cyanide source. orgsyn.org This intermediate then reacts to form the heterocyclic ring. For example, warming acetone cyanohydrin with ammonium carbonate can produce the corresponding hydantoin (B18101), and similar principles apply for the thio-analog. orgsyn.org

The reaction can be summarized as a cyclization process involving acetone, a cyanide donor, and a thiourea or thiocyanate equivalent. guidechem.comgoogle.com

Green Chemistry Approaches in Thiohydantoin Synthesis

In recent years, principles of green chemistry have been applied to the synthesis of thiohydantoins to create more environmentally benign and efficient processes. ijrpr.com A major focus has been the use of microwave irradiation, which often leads to significantly reduced reaction times, cleaner reaction profiles, and improved yields compared to conventional heating methods. ijrpr.comresearchgate.netucl.ac.beresearchgate.net

Microwave-assisted synthesis has been successfully employed for various thiohydantoin preparations, including the condensation of thiourea with 1,2-diketones like benzil and the synthesis of N3-alkylated derivatives. ucl.ac.beresearchgate.net Solvent-free reaction conditions, another cornerstone of green chemistry, have also been developed. organic-chemistry.org For example, 1,5-disubstituted thiohydantoins can be synthesized in high yields by a microwave-promoted, solvent-free condensation using a solid support like polyphosphoric ester (PPE) as a mediator. organic-chemistry.org These methods eliminate the need for volatile and often toxic organic solvents, simplifying workup and reducing chemical waste. organic-chemistry.org

Water is also being explored as a green solvent for these syntheses. researchgate.netnih.gov One-pot procedures in aqueous solutions have been developed for the facile synthesis of hydantoins and thiohydantoins. researchgate.netnih.gov

Derivatization Strategies of this compound

The this compound core possesses multiple reactive sites—the two nitrogen atoms (at positions N-1 and N-3) and the sulfur atom at C-2—that allow for a wide range of chemical transformations and the creation of diverse molecular libraries.

N-Substitution Reactions

The nitrogen atoms of the thiohydantoin ring can be readily functionalized through substitution reactions, most commonly alkylation or acylation. researchgate.netucl.ac.be The substitution can occur at either the N-1 or N-3 position, and the regioselectivity can be influenced by the reaction conditions and the structure of the starting thiohydantoin. nih.gov

N-alkylation allows for the introduction of various alkyl or arylalkyl groups. For example, N3-substituted thiohydantoins have been synthesized using solid-phase methods where a resin-bound amino acid is treated with an isothiocyanate, followed by cyclization. nih.gov This approach is suitable for generating combinatorial libraries for drug discovery. nih.gov The table below summarizes examples of N-substitution reactions on related thiohydantoin scaffolds.

ReactantReagent(s)Position of SubstitutionReaction ConditionsProduct TypeReference
Resin-bound ThiohydantoinArylaldehyde, Piperidine (B6355638)N-3 (followed by C-5 condensation)65 °C, 48 hrsN3-substituted 5-arylidene-2-thiohydantoin nih.gov
5,5′-diphenyl-2-thioxoimidazolidin-4-oneVarious Alkyl/Aryl Ureas/Thioureas, BenzilN-3Microwave Irradiation3-Substituted 5,5′-diphenyl-2-thioxoimidazolidin-4-one ucl.ac.be
2-thioxo-5-phenylmethylidene-4-imidazolidinoneAlkyl HalideN-3Not specified3-Alkyl-2-thioxo-5-phenylmethylidene-4-imidazolidinone researchgate.net

S-Alkylation and Related Modifications

The exocyclic sulfur atom at the C-2 position is nucleophilic and can be selectively alkylated. jchemrev.com This S-alkylation is a common derivatization strategy, typically achieved by treating the thiohydantoin with an alkylating agent, such as an alkyl halide (e.g., methyl iodide or iodoethane), in the presence of a base like potassium carbonate. jchemrev.comucl.ac.be This reaction yields 2-(alkylthio)-1H-imidazol-4(5H)-one derivatives. jchemrev.comuobaghdad.edu.iq

The resulting 2-(alkylthio) group can be a useful synthetic handle for further modifications. For instance, these intermediates can undergo nucleophilic substitution reactions at the C-2 position.

Another important transformation is the oxidative desulfurization of the thiocarbonyl group. This reaction converts the 2-thioxoimidazolidin-4-one into the corresponding imidazolidine-2,4-dione (hydantoin). ucl.ac.be A common reagent used for this conversion is hydrogen peroxide in a solvent mixture like DMF-acetic acid. ucl.ac.be

The table below provides examples of S-alkylation reactions on thiohydantoin scaffolds.

ReactantReagent(s)Reaction ConditionsProduct TypeReference
2-Thiohydantoin derivativeMethyl Iodide, K2CO3Not specifiedS-alkylated 2-thiohydantoin jchemrev.com
5,5′-diphenyl-2-thiohydantoinIodoethane, K2CO3Stirred overnight in anhydrous DMFS-Ethyl-5,5′-diphenyl-2-thiohydantoin ucl.ac.be
2-thioxo-3-alkyl(aryl)-4-imidazolidinonesAlkyl HalideNot specified2-Alkylthio-5-phenylmethylidene-4H-imidazolin-4-ones researchgate.net

Reactions at the C-5 Position: Knoevenagel Condensations and Arylidene Derivatives

The active methylene (B1212753) group at the C-5 position of the 2-thioxoimidazolidin-4-one ring is not present in this compound due to the gem-dimethyl substitution. However, its parent compound, 2-thioxoimidazolidin-4-one (also known as 2-thiohydantoin), readily undergoes Knoevenagel condensation. This reaction is a cornerstone for creating C-5 substituted arylidene derivatives.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org The reaction is generally catalyzed by a weak base, such as an amine like piperidine. wikipedia.orgyoutube.com

In the context of related heterocycles like thiazolidine-2,4-dione, various aromatic aldehydes are condensed at the active methylene position (C-5) to produce a wide array of 5-arylidene derivatives. nih.govresearchgate.net This reaction is typically carried out by refluxing a mixture of the thiazolidine-2,4-dione, an appropriate aromatic aldehyde, and a catalytic amount of piperidine in a solvent like ethanol. nih.gov The resulting arylidene derivatives are often crystalline solids and can be purified by recrystallization. nih.gov The formation of the C=C double bond is confirmed by spectroscopic methods, such as IR spectroscopy showing absorption bands in the range of 1566–1775 cm⁻¹. nih.gov

While the 5,5-dimethyl substitution prevents direct condensation at the C-5 position, understanding the Knoevenagel condensation is crucial as it forms the basis for synthesizing the broader class of 5-substituted-2-thioxoimidazolidin-4-ones, which are precursors or structural analogs to the title compound's derivatives.

Table 1: Examples of Knoevenagel Condensation for Arylidene Derivative Synthesis (Analogous Systems) This table presents data for the synthesis of arylidene derivatives from a related parent compound, thiazolidine-2,4-dione, to illustrate the Knoevenagel condensation process.

Reactant 1Reactant 2 (Aldehyde)Catalyst/SolventProductReference
Thiazolidine-2,4-dione2-MethoxybenzaldehydePiperidine/Ethanol5-(2-Methoxybenzylidene)thiazolidine-2,4-dione wikipedia.org
Thiazolidine-2,4-dione3-Methoxy-4-hydroxybenzaldehydePiperidine/Ethanol5-(4-Hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione nih.gov
Thiazolidine-2,4-dione4-ChlorobenzaldehydePiperidine/Ethanol5-(4-Chlorobenzylidene)thiazolidine-2,4-dione nih.gov

Introduction of Azo and Ester Groups

The 2-thioxoimidazolidin-4-one scaffold can be functionalized by introducing azo and ester moieties, leading to compounds with potentially interesting properties. Azo compounds are characterized by the –N=N– functional group. uobaghdad.edu.iqresearchgate.netnih.gov

A synthetic strategy involves first preparing a 3-amino-2-thioxoimidazolidin-4-one (B8758736) derivative. This precursor can then be reacted with a diazonium salt, such as 4-hydroxybenzenediazonium (B98636) chloride, in a diazo coupling reaction to introduce the azo group. uobaghdad.edu.iqresearchgate.net This reaction typically targets an activated position on the molecule. For instance, derivatives of 3-amino-2-thioxoimidazolidin-4-one have been successfully coupled with diazonium salts. uobaghdad.edu.iqresearchgate.net

Following the introduction of a hydroxyl-containing azo moiety, ester groups can be subsequently added. This is achieved by reacting the phenolic hydroxyl group of the azo-coupled product with various acid chlorides. uobaghdad.edu.iqresearchgate.net The successful formation of the ester is confirmed by the disappearance of the O-H stretching band and the appearance of a new C=O stretching band for the ester group in the FTIR spectrum, typically in the range of 1720-1770 cm⁻¹. uobaghdad.edu.iq

Table 2: Synthesis of Azo and Ester Derivatives of 2-Thioxoimidazolidin-4-one

Starting MaterialReagentReaction TypeResulting Functional GroupReference
3-Benzylideneamino-2-thioxo-imidazolidine-4-one derivative4-Hydroxybenzenediazonium chlorideDiazo CouplingAzo group (-N=N-) uobaghdad.edu.iqresearchgate.net
Azo-coupled product with a phenolic -OHAcetyl chlorideEsterificationEster group (-O-C=O) uobaghdad.edu.iqresearchgate.net
Azo-coupled product with a phenolic -OHBenzoyl chlorideEsterificationEster group (-O-C=O) uobaghdad.edu.iqresearchgate.net

Multi-component Reactions for Complex Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for generating molecular complexity. nih.gov These reactions are advantageous due to their atom economy, reduced waste, and simplified procedures. nih.govcrimsonpublishers.com

While specific MCRs starting directly with this compound are not extensively detailed, the principles are widely applied to synthesize related heterocyclic systems. For example, a one-pot, three-component reaction of an isothiocyanate, a primary amine, and dimethyl acetylenedicarboxylate (B1228247) (DMAD) is used to efficiently synthesize 2-imino-1,3-thiazolidin-4-one derivatives. crimsonpublishers.com This highlights the potential for using building blocks like isothiocyanates, which are structurally related to the thioxo-amide moiety, in MCRs.

The general approach often involves the in-situ formation of a reactive intermediate, which then undergoes further reactions with other components in the pot. For instance, Knoevenagel condensation products can serve as intermediates in pseudo-five-component reactions, which then undergo Michael additions and subsequent cyclization/dehydration steps to build complex fused heterocyclic systems. nih.gov This modular approach allows for the rapid generation of diverse libraries of compounds based on a core scaffold.

Reaction Mechanisms and Pathways

Nucleophilic Substitution Reactions Involving the Thioxo Group

The thioxo (C=S) group at the C-2 position is a key functional handle for further chemical transformations. Like its carbonyl (C=O) analog, the carbon atom of the thioxo group is electrophilic and can be attacked by nucleophiles. However, the C=S bond is weaker and more polarizable than the C=O bond, leading to different reactivity.

Reactions involving this group can lead to the formation of various other heterocyclic systems. For example, the thione group can act as a nucleophile after tautomerization to a thiol (see section 2.3.3) or be directly involved in reactions. In related thiohydantoin systems, the thione group's reactivity is harnessed in cyclization reactions. For instance, reaction with reagents like chloroacetic acid can lead to the formation of thieno[2,3-d]imidazole derivatives, indicating that the sulfur atom acts as a nucleophile to displace the chloride, followed by cyclization. researchgate.net

Cyclization Reactions

Cyclization reactions are fundamental both to the synthesis of the this compound ring and to its subsequent elaboration into more complex fused systems.

The initial formation of the 2-thioxoimidazolidin-4-one ring can be achieved through the cyclization of thiosemicarbazone precursors. For example, reacting an aryl thiosemicarbazone with ethyl chloroacetate (B1199739) in the presence of a base like sodium acetate (B1210297) induces cyclization to form the imidazolidinone ring. uobaghdad.edu.iqresearchgate.net

Furthermore, derivatives of the parent ring can undergo subsequent cyclization to form new heterocyclic structures. Acylthiosemicarbazide derivatives, prepared from the corresponding 2,4-dioxothiazolidine-3-acetic acids, can be cyclized in an acidic medium to yield 1,3,4-thiadiazole (B1197879) derivatives. nih.govresearchgate.net This transformation involves the dehydration and ring closure of the thiosemicarbazide (B42300) side chain. Such reactions demonstrate the utility of the thioxoimidazolidinone scaffold as a building block for constructing diverse and complex heterocyclic molecules. uobaghdad.edu.iq

Tautomerism Studies of this compound and its Derivatives

Tautomerism, the interconversion of structural isomers through proton migration, is a key characteristic of the 2-thioxoimidazolidin-4-one system. The molecule and its derivatives can exist in several tautomeric forms, which can significantly influence their chemical reactivity and biological activity.

The primary tautomeric equilibria include:

Amide ⇌ Imidic Acid Tautomerism: The N-H protons are acidic and can migrate to the adjacent carbonyl oxygen (at C-4) or thioxo sulfur (at C-2).

Thione ⇌ Thiol Tautomerism: This involves the migration of a proton from one of the nitrogen atoms to the sulfur atom, resulting in a thiol group (C-SH) and creating an aromatic-like imidazole (B134444) ring system.

Keto ⇌ Enol Tautomerism: This involves the migration of a proton from a nitrogen atom to the carbonyl oxygen at C-4, forming a hydroxyl group (C-OH).

Studies on structurally related heterocyclic compounds, such as 5-dimethylaminomethylidene-4-phenylamino-1,3-thiazol-2(5H)-ones, have shown that the specific tautomer present can be determined in both solid and solution phases using techniques like X-ray crystallography and NMR spectroscopy. nih.gov The stability of a particular tautomer can be influenced by electronic effects, conformational freedom, and intermolecular interactions like hydrogen bonding. nih.gov Similarly, studies on pyrimidine (B1678525) derivatives show that solvent polarity and hydrogen bonding capability can stabilize zwitterionic or other tautomeric forms. researchgate.net For this compound, the thione-amide form is generally predominant, but the existence and reactivity of the thiol and enol tautomers are crucial for understanding its chemical behavior, particularly in nucleophilic reactions and cyclizations.

Oxidation Reactions

The oxidation of 2-thiohydantoins, including this compound, can lead to different products depending on the oxidant and reaction conditions. Key transformations include oxidative desulfurization to the corresponding hydantoin and oxidation at other sites of the molecule.

One significant oxidation reaction is the conversion of the thione group (C=S) to a carbonyl group (C=O), effectively transforming the 2-thiohydantoin into a hydantoin (imidazolidine-2,4-dione). For instance, the oxidative desulfurization of phenylmethylene-2-thiohydantoins to their corresponding hydantoin analogs has been achieved using stannous chloride dihydrate (SnCl₂·2H₂O) in ethanol. researchgate.net This method is noted for its selectivity in desulfurization. researchgate.net

Another mode of oxidation has been observed in 2-thiohydantoins that possess a hydrogen atom at the C-5 position. In an alkaline solution, these compounds can be oxidized by molecular oxygen. rsc.org This reaction proceeds via the formation of a resonance-stabilized anion that is then attacked by oxygen. rsc.org However, for this compound, which lacks a hydrogen at the C-5 position, this specific pathway is not applicable. The oxidation of 2-thiohydantoin itself under these conditions can yield a colored product, tentatively identified as a compound analogous to indigo, which can be further hydrolyzed to glycine, oxalic acid, and thiourea. rsc.org

The table below summarizes representative oxidation reactions of thiohydantoin derivatives, which serve as models for the expected reactivity of this compound.

Thiohydantoin DerivativeOxidizing AgentSolvent/ConditionsProductReference
5-Phenylmethylene-2-thiohydantoinsSnCl₂·2H₂OEthanol5-Phenylmethylene-hydantoins researchgate.net
2-Thiohydantoins with C5-HO₂ (molecular oxygen)0.5N Sodium HydroxideOctahydro-1:5'-diglyoxalinyls rsc.org
2-ThiohydantoinO₂ (molecular oxygen)Alkaline solutionColored solid (tentatively identified as (XII) in source) rsc.org

Catalysis in the Synthesis of this compound Derivatives

Catalysis plays a crucial role in the efficient and selective synthesis of various derivatives of this compound. Catalytic methods are employed for reactions such as N-alkylation and S-alkylation, enabling the introduction of diverse functional groups onto the thiohydantoin core.

N-Alkylation: The selective alkylation of the nitrogen atoms in the thiohydantoin ring can be achieved using various catalytic systems. An efficient method for the chemoselective N-benzylation of 2-thiohydantoins involves the use of polyethylene (B3416737) glycol (PEG)-stabilized nickel nanoparticles as a catalyst. researchgate.net This protocol is noteworthy for its high selectivity for N-alkylation over S-alkylation. researchgate.net

S-Alkylation: The sulfur atom of the thiocarbonyl group is nucleophilic and can be readily alkylated. While this reaction can proceed under basic conditions without a specific catalyst, such as using methyl iodide in the presence of potassium carbonate, certain catalysts can promote the reaction. jchemrev.comjchemrev.com For instance, potassium iodide can be used as a catalyst to accelerate the alkylation of related heterocyclic systems, particularly when less reactive alkyl halides (like chlorides or bromides) are used as substrates. kirj.ee The catalytic amount of iodide generates the more reactive alkyl iodide in situ, speeding up the reaction. kirj.ee

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) is a powerful technique for the alkylation of hydantoin systems, and its principles are applicable to thiohydantoins. Tetrabutylammonium bromide (TBAB) has been effectively used as a phase-transfer catalyst for the C5-alkylation of hydantoins in a biphasic system (e.g., toluene (B28343) and aqueous potassium hydroxide). nih.govnih.govacs.org While this compound cannot be alkylated at the C5 position, this methodology can be adapted for the N-alkylation of the thiohydantoin ring under mild conditions. nih.govacs.org The use of a chiral phase-transfer catalyst also opens the possibility for enantioselective transformations in suitable substrates. nih.govacs.org

The following table presents examples of catalytic systems used in the derivatization of thiohydantoins.

Reaction TypeSubstrateCatalystReagents/ConditionsProduct TypeReference
N-Benzylation2-ThiohydantoinsPEG-stabilized Ni nanoparticlesBenzyl halideN-Benzylated 2-thiohydantoins researchgate.net
C5-AlkylationHydantoinsTetrabutylammonium bromide (TBAB)Alkyl halide, 50% aq. KOH, TolueneC5-Alkylated hydantoins nih.govnih.govacs.org
AlkylationProtected hydrazinesPotassium Iodide (KI)Alkyl halides (Br or Cl)Alkylated hydrazines kirj.ee
S-Alkylation2-ThiohydantoinPotassium Carbonate (Base)Methyl IodideS-Methylated 2-thiohydantoin jchemrev.comjchemrev.com

Coordination Chemistry of 5,5 Dimethyl 2 Thioxoimidazolidin 4 One

Ligand Properties and Coordination Modes

5,5-Dimethyl-2-thioxoimidazolidin-4-one, which will be referred to as H₂L, is a molecule with a rich coordination potential due to the presence of nitrogen and sulfur atoms that can act as electron-pair donors. The nature of its interaction with metal centers is significantly influenced by the reaction conditions, particularly the pH, which dictates its protonation state.

This compound can exist in both a neutral (H₂L) and a monodeprotonated anionic form (HL⁻). In its neutral state, the molecule can coordinate to a metal center through one of its donor atoms. However, in the presence of a metal salt, such as a palladium salt, H₂L can be completely monodeprotonated to form the anionic ligand, HL⁻. tandfonline.com This deprotonation typically occurs at one of the nitrogen atoms within the imidazolidine (B613845) ring, enhancing the ligand's ability to form stable chelate rings with the metal ion.

One of the prominent coordination modes of the anionic form of this compound (HL⁻) is through both a nitrogen and a sulfur atom, resulting in the formation of a stable chelate ring. This N,S-coordination has been observed in complexes with palladium. tandfonline.com For instance, in aqueous solutions, the reaction of H₂L with [PdCl₄]²⁻ can yield a complex where the deprotonated ligand, HL⁻, is N,S-coordinated to the palladium center. tandfonline.com Similarly, in complexes with mercury(II) halides, the anionic ligand (L'⁻) has been shown to bind to the mercury center through both the sulfur and the nitrogen-3 atoms. capes.gov.br This bidentate chelation is a common feature for this ligand when it is in its anionic state, contributing to the stability of the resulting metal complexes.

In its neutral form (H₂L), this compound can coordinate to a metal center as a monodentate ligand. In such cases, coordination typically occurs through the sulfur atom of the thioxo group. This S-coordination has been reported for palladium complexes synthesized in methanol (B129727), where complexes with the general formula Pd(H₂L)nCl₂ (where n can be 2, 3, or 4) are formed. tandfonline.com In these instances, the ligand remains protonated, and the interaction with the metal is solely through the sulfur donor. Similarly, with mercury(II) halides, the neutral ligand (L) coordinates to the mercury atom through the sulfur atom. capes.gov.br

Metal Complexes of this compound

The versatile coordinating ability of this compound has led to the synthesis and characterization of a range of metal complexes, particularly with transition metals like palladium, copper, and mercury.

The reaction between this compound (H₂L) and [PdCl₄]²⁻ has been studied in detail, revealing the formation of different complexes depending on the reaction solvent. tandfonline.com

In aqueous solutions, potentiometric and spectrophotometric studies have identified the formation of two main complexes with 1:1 and 1:2 palladium-to-ligand molar ratios. These have been formulated as Pd(HL)₂ and a dinuclear complex, [Pd₂(HL)₂(μ-H₂O)(μ-OH)]⁺. tandfonline.com In these aqueous preparations, the anionic ligand (HL⁻) acts as an N,S-chelating agent. tandfonline.com

Conversely, when the reaction is carried out in methanol, S-coordinated complexes of the type Pd(H₂L)nCl₂ (with n=2-4) are isolated in the solid state. tandfonline.com From aqueous solutions, two distinct complexes with the formulas Pd(H₂L)(HL)Cl and Pd(HL)Cl have been obtained, in which the anionic ligand (HL⁻) is N,S-coordinated to the palladium center. tandfonline.com

Table 1: Palladium Complexes of this compound

Complex Formula Solvent Ligand Form Coordination Mode
Pd(H₂L)nCl₂ (n=2-4) Methanol H₂L (Neutral) S-Coordination
Pd(HL)₂ Water HL⁻ (Anionic) N,S-Coordination
[Pd₂(HL)₂(μ-H₂O)(μ-OH)]⁺ Water HL⁻ (Anionic) N,S-Coordination
Pd(H₂L)(HL)Cl Water H₂L and HL⁻ N,S-Coordination (for HL⁻)

Data sourced from Crisponi et al. tandfonline.com

The coordination chemistry of this compound extends beyond palladium to other transition metals like mercury(II) and, by extension from related compounds, likely copper(II).

Mercury(II) Complexes: The reaction of 5,5-dimethylimidazolidine-2-thione-4-one (L) with mercury(II) halides (HgX₂, where X = Cl, Br, I) has been investigated. capes.gov.br These studies have led to the synthesis of complexes with the general formula HgLXY (where X, Y = Cl, Br, I) and HgL'X (where L' is the anionic form of the ligand). capes.gov.br In these complexes, the neutral ligand (L) coordinates to the mercury atom exclusively through the sulfur atom. capes.gov.br In contrast, the anionic ligand (L') exhibits bidentate coordination, binding to the mercury center through both the sulfur and the nitrogen-3 atoms. capes.gov.br

Copper(II) Complexes: While specific studies on the coordination of this compound with copper(II) are not extensively documented in the searched literature, the coordination behavior of similar 2-thioxoimidazolidin-4-one derivatives provides valuable insights. For instance, Schiff base derivatives of 2-thioxoimidazolidin-4-one have been shown to form stable complexes with Cu(II), often exhibiting tetrahedral or octahedral geometries depending on the specific ligand structure and reaction conditions. In many of these related copper(II) complexes, the ligand coordinates through the thione sulfur atom and a nitrogen atom from the imidazolidine ring or a substituent. uobaghdad.edu.iq This suggests that this compound would likely coordinate to copper(II) in a similar N,S-bidentate fashion, particularly in its anionic form.

Table 2: Coordination Behavior with Mercury(II)

Ligand Form Coordination Mode with Hg(II)
Neutral (L) S-Coordination

Data sourced from an article in the Portal de Periódicos da CAPES. capes.gov.br

Formation Constants and pH Distribution Studies of Metal Complexes

The stability of metal complexes formed with this compound (H₂L) in solution is quantified by their formation constants. These constants are crucial for understanding the behavior of the ligand in the presence of various metal ions and predicting the predominant complex species at a given pH. The determination of these constants is typically achieved through potentiometric and spectrophotometric titrations.

Studies on the complexation of this compound have been notably detailed for palladium(II) ions. Research has shown that the interaction of this ligand with [PdCl₄]²⁻ in an aqueous solution leads to the formation of specific complexes. researchgate.net Potentiometric and spectrophotometric analyses have been employed to elucidate the stoichiometry and stability of these palladium complexes. researchgate.net

In the presence of the palladium salt, the ligand, which can exist as a neutral molecule (H₂L), undergoes monodeprotonation to form the HL⁻ species. researchgate.net Spectrophotometric measurements have identified the formation of two primary complexes with 1:1 and 1:2 palladium-to-ligand molar ratios. researchgate.net Further investigation through potentiometric titrations with varying metal-to-ligand ratios (1:1, 1:2, 1:3, and 1:4) has led to the formulation of these complexes as Pd(HL)₂ and a dinuclear species, [Pd₂(HL)₂(μ-H₂O)(μ-OH)]⁺. researchgate.net

The ionization constants of this compound, along with the determined formation constants of its palladium complexes, allow for the construction of pH distribution curves. These curves illustrate the relative concentrations of the different chemical species (the free ligand in its various protonation states and the metal complexes) as a function of pH. researchgate.net

From solid-state studies, different coordination modes have been observed depending on the solvent used for crystallization. When methanol is used, S-coordinated complexes of the type Pd(H₂L)nCl₂ (where n can be 2, 3, or 4) are isolated. In contrast, from aqueous solutions, complexes with the formula Pd(H₂L)(HL)Cl and Pd(HL)Cl have been obtained, where the monodeprotonated ligand (HL⁻) acts as an N,S-bidentate chelating agent. researchgate.net

Below is a table summarizing the identified palladium(II) complexes with this compound in aqueous solution.

Metal IonLigandComplex Stoichiometry (M:L)Complex Formula
Pd(II)This compound1:2Pd(HL)₂
Pd(II)This compound2:2[Pd₂(HL)₂(μ-H₂O)(μ-OH)]⁺

Data sourced from potentiometric and spectrophotometric studies. researchgate.net

Information regarding the formation constants and pH distribution for complexes of this compound with other metal ions is not extensively available in the reviewed scientific literature.

Applications of Coordination Complexes in Catalysis and Materials Science

While the coordination chemistry of this compound has been a subject of interest, specific applications of its metal complexes in the fields of catalysis and materials science are not widely reported in the available scientific literature.

The catalytic potential of coordination compounds is a vast area of research, with many transition metal complexes being utilized as catalysts in a variety of organic transformations, including oxidation, hydrogenation, and cross-coupling reactions. nih.govund.edu The efficacy of these catalysts is often dependent on the nature of the ligand, which can influence the steric and electronic environment of the metal center. nih.gov Palladium complexes, in particular, are renowned for their catalytic activity in a wide range of chemical reactions. und.edursc.org However, specific studies detailing the use of this compound-based palladium complexes or complexes with other metals as catalysts are limited.

In the realm of materials science, coordination complexes are integral to the development of novel materials with specific properties, such as metal-organic frameworks (MOFs), magnetic materials, and luminescent sensors. The structure and connectivity of the coordination complex, dictated by the metal ion and the coordinating ligand, determine the properties of the resulting material. Despite the interesting coordination behavior of this compound, its application as a building block for functional materials has not been extensively explored in the reviewed literature.

Further research is required to fully elucidate the potential of this compound and its coordination complexes in these applied fields.

Advanced Spectroscopic and Computational Characterization of 5,5 Dimethyl 2 Thioxoimidazolidin 4 One and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of sophisticated spectroscopic methods is employed to determine the intricate structural details of 5,5-dimethyl-2-thioxoimidazolidin-4-one and its analogues.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple. The two methyl groups at the C5 position are chemically equivalent and would therefore appear as a single, sharp singlet. The protons attached to the nitrogen atoms (N1-H and N3-H) are expected to show broad signals due to quadrupole broadening and chemical exchange. The exact chemical shifts would depend on the solvent used, concentration, and temperature. For comparison, in the related compound 3-(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione, the methyl protons appear as distinct singlets, indicating the influence of substituents on the magnetic environment of the methyl groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon (C4), the thiocarbonyl carbon (C2), the quaternary carbon (C5), and the methyl carbons. The thiocarbonyl carbon (C=S) is typically observed at a lower field (higher ppm value) compared to the carbonyl carbon (C=O) due to the lower electronegativity of sulfur compared to oxygen. For instance, in derivatives of 2-thioxo-4-imidazolidinones, the thiocarbonyl carbon signals appear in the region of 185.14-185 ppm, while the carbonyl carbons are found between 172.55-165.57 ppm . The quaternary carbon at C5 and the two equivalent methyl carbons would appear at higher fields.

Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N1-H, N3-HBroad singlet-
C5-CH₃SingletExpected in the aliphatic region
C2 (C=S)-~185
C4 (C=O)-~165-172
C5-Expected in the aliphatic region

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives is characterized by several key absorption bands. For the closely related 5,5-diphenyl-2-thioxoimidazolidin-4-one, characteristic vibrational bands have been identified iucr.org.

N-H Stretching: The stretching vibrations of the N-H bonds in the imidazolidine (B613845) ring typically appear as broad bands in the region of 3100-3300 cm⁻¹. For the diphenyl derivative, these are observed at 3251 cm⁻¹ and 3156 cm⁻¹ iucr.org.

C=O Stretching: A strong, sharp absorption band corresponding to the stretching vibration of the carbonyl group (C=O) is a prominent feature, usually found in the range of 1700-1750 cm⁻¹. In 5,5-diphenyl-2-thioxoimidazolidin-4-one, this band is located at 1746 cm⁻¹ iucr.org.

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is generally weaker than the C=O stretch and appears at a lower frequency, typically in the 1200-1300 cm⁻¹ region. For the diphenyl analogue, it is observed at 1226.10 cm⁻¹ iucr.org.

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl groups are expected in the 2850-3000 cm⁻¹ range.

Characteristic IR Absorption Bands for 2-Thioxoimidazolidin-4-one Derivatives
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference Example: 5,5-Diphenyl-2-thioxoimidazolidin-4-one (cm⁻¹) iucr.org
N-HStretching3100-33003251, 3156
C=OStretching1700-17501746
C=SStretching1200-13001226

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight.

The fragmentation of the molecular ion would likely proceed through characteristic pathways. Cleavage of the imidazolidine ring is a probable fragmentation route. Common losses could include the elimination of small, stable molecules such as CO, CS, or isocyanic acid (HNCO). Alpha-cleavage adjacent to the carbonyl or thiocarbonyl groups, as well as the loss of a methyl radical from the C5 position, are also plausible fragmentation pathways. The mass spectra of various 2-thioxo-4-imidazolidinone derivatives confirm that the molecular ion is readily observed, and the fragmentation patterns are consistent with the proposed structures .

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to n→π* and π→π* transitions associated with the C=O and C=S chromophores. The thiocarbonyl group typically exhibits an n→π* transition at a longer wavelength (lower energy) compared to the carbonyl group.

The position and intensity of these absorption bands are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In polar solvents, hydrogen bonding can occur with the N-H groups and the carbonyl oxygen, which can affect the energies of the electronic transitions. Generally, for n→π* transitions, an increase in solvent polarity leads to a hypsochromic (blue) shift, as the polar solvent stabilizes the non-bonding n-orbital more than the antibonding π-orbital. Conversely, π→π transitions often exhibit a bathochromic (red) shift with increasing solvent polarity. For example, studies on the related compound dimethyl fumarate (B1241708) show a λmax at 210 nm impactfactor.org. A systematic study of the UV-Vis spectrum of this compound in a range of solvents with varying polarities would be necessary to fully characterize its solvatochromic behavior.

Crystallographic Data for 5,5-Diphenyl-2-thioxoimidazolidin-4-one dimethyl sulfoxide (B87167) monosolvate iucr.org
ParameterValue
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)7.3167 (2)
b (Å)15.5894 (4)
c (Å)15.5627 (3)
β (°)101.820 (2)
Volume (ų)1737.49 (7)

Computational Chemistry and Theoretical Studies

Computational chemistry offers a powerful complement to experimental techniques by providing theoretical insights into the structural, electronic, and spectroscopic properties of molecules. Density Functional Theory (DFT) is a widely used method for such investigations.

Theoretical studies on the parent 2-thioxoimidazolidin-4-one ring system have focused on the thione-thiol tautomerism. These studies investigate the relative stabilities of the thione and thiol forms and the energy barriers for their interconversion. DFT calculations can predict which tautomer is more stable in the gas phase and how solvent effects might influence this equilibrium.

Furthermore, computational methods can be employed to predict spectroscopic data. For instance, theoretical calculations can provide optimized molecular geometries, which can then be used to calculate theoretical vibrational frequencies (IR spectra) and NMR chemical shifts (¹H and ¹³C). Comparing these calculated spectra with experimental data can aid in the definitive assignment of spectral features and provide a deeper understanding of the molecule's properties. For thiazolidin-4-one derivatives, DFT calculations have been successfully used to determine the lowest energy conformers and to study reaction isomerization paths, showing good agreement with 2D-NMR measurements nih.gov. Such computational approaches would be invaluable for a detailed characterization of this compound.

Quantum Mechanical Calculations (e.g., MNDO, PM3, AM1, B3LYP/6-311G)nih.govacs.orgresearchgate.netnih.gov

Quantum mechanical calculations are fundamental in understanding the electronic structure and properties of molecules. For thiohydantoin derivatives, various semiempirical and density functional theory (DFT) methods have been employed to elucidate their characteristics.

Semiempirical methods such as Modified Neglect of Diatomic Overlap (MNDO), Parametric Model 3 (PM3), and Austin Model 1 (AM1) offer a computationally efficient way to study molecular properties. researchgate.net These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. researchgate.net For instance, conformational computations on 2-S-methyl-5,5-dimethylimidazolin-4-one, a close derivative, were carried out at the MNDO, PM3, and AM1 levels to determine molecular properties and optimized geometries. researchgate.net It was noted in these studies that while PM3 calculations suggested a stable syn-Δ¹ conformer, MNDO and AM1 calculations indicated that this geometry converged to the anti-Δ¹ conformer. researchgate.net This highlights the differences in parameterization among these methods. researchgate.net Generally, while effective, the performance of these methods can be less accurate for molecules containing second-row elements like sulfur. researchgate.net

Density Functional Theory (DFT) offers a more rigorous approach. The B3LYP functional combined with various basis sets is a widely used method for studying organic molecules, providing accurate results for fundamental structures. nih.gov For example, computational studies on novel 2-thiohydantoin (B1682308) nucleosides were performed using DFT calculations with the B3LYP/6–31+G(d,p) level of theory to investigate their electronic and geometric properties. wisc.edu The Scaled Quantum Mechanical (SQM) method, often used with the B3LYP functional and basis sets like 6-311G, allows for the accurate prediction of vibrational frequencies by scaling calculated force constants. nih.gov

Below is a table summarizing the calculated properties for the tautomers of 2-S-methyl-5,5-dimethylimidazolin-4-one using different semiempirical methods.

TautomerMethodHeat of Formation (kcal/mol)Dipole Moment (D)
anti-Δ¹MNDO-24.11.6
PM3-29.21.5
AM1-20.21.8
syn-Δ²MNDO-18.85.7
PM3-24.26.3
AM1-14.76.1
anti-Δ²MNDO-16.72.8
PM3-23.72.8
AM1-13.63.1

Data sourced from a study on 2-S-methyl-5,5-dimethylimidazolin-4-one. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its relationship to its stability and reactivity. The study of the potential energy surface (PES) reveals the different conformations a molecule can adopt and the energy barriers between them. aiu.edumdpi.com

For the this compound scaffold, a key structural feature is the imidazolidine ring. X-ray analysis of the related compound 5,5-diphenyl-2-thioxoimidazolidin-4-one revealed that the imidazolidine ring is essentially planar. researchgate.net Computational studies on derivatives, such as 2-S-methyl-5,5-dimethylimidazolin-4-one, have explored the relative stabilities of different tautomers and conformers. researchgate.net These studies indicate that the anti-Δ¹ tautomer is the most stable, possessing the lowest heat of formation and dipole moment. researchgate.net

In more complex derivatives, such as 5-benzylimidazolidin-4-ones, conformational analysis has shown the existence of multiple stable conformations, including staggered and eclipsed forms, with relatively small energy differences (less than 2 kcal/mol). mdpi.com This suggests that at ambient temperatures, certain bonds may rotate freely, allowing the molecule to sample various conformations. mdpi.com The energy landscape of a molecule can be complex, with multiple minima corresponding to stable or metastable states. wisc.edu The relative energies of these minima can be used to estimate equilibrium constants between different conformers. mdpi.com

Dipole Moment Calculations

The dipole moment is a measure of the separation of positive and negative charges in a molecule and is a critical factor in determining its interaction with other polar molecules and external electric fields. wikipedia.org Accurate calculation of dipole moments is important for predicting infrared intensities. wikipedia.org

Quantum mechanical methods are used to calculate the dipole moment. For the tautomers of 2-S-methyl-5,5-dimethylimidazolin-4-one, semiempirical methods have yielded distinct dipole moments for each conformer. researchgate.net The anti-Δ¹ tautomer was calculated to have the lowest dipole moment (1.5-1.8 D), while the syn-Δ² tautomer exhibited the highest (5.7-6.3 D). researchgate.net This significant difference in dipole moments can influence the solubility and intermolecular interactions of the different tautomers. The table in section 4.2.1 presents these calculated values.

Force Constant Calculations and Potential Energy Surfaces

Force constant calculations provide information about the stiffness of bonds and the curvature of the potential energy surface (PES) around a stationary point. The PES itself is a multidimensional surface that represents the potential energy of a molecule as a function of its atomic coordinates. researchgate.netaiu.edu Minima on the PES correspond to stable isomers or conformers, while saddle points represent transition states for reactions or conformational changes. mdpi.com

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. wisc.edu This method is instrumental in drug discovery for predicting binding affinity and mechanism of action. researchgate.netwisc.edu Derivatives of 2-thioxoimidazolidin-4-one have been the subject of numerous docking studies to explore their potential as therapeutic agents.

For example, certain 2-thioxoimidazolidin-4-one derivatives have been investigated as potential anticancer agents through their interaction with the PI3K/AKT signaling pathway. Molecular docking simulations of these compounds into the active sites of PI3K and AKT proteins have been performed to predict their binding energies and interactions. Similarly, thioimidazole-4-one derivatives have been docked into the A2A adenosine (B11128) receptor, with some compounds showing high docking scores, indicating strong binding potential. researchgate.net In another study, 2-thiohydantoin derivatives were docked against AKT1 and CDK2 proteins, revealing significant binding affinities with negative free energies of binding. These studies often identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-receptor complex. researchgate.net

Below is a conceptual table illustrating the type of data generated from molecular docking studies.

Compound DerivativeTarget ReceptorBinding Energy (kcal/mol)Key Interacting Residues
2-Thioxoimidazolidin-4-one Derivative API3K-8.5Val851, Lys802
2-Thioxoimidazolidin-4-one Derivative BAKT1-9.6Lys179, Glu234
Thioimidazole-4-one Derivative CA2A Adenosine Receptor-7.9Asn253, Ile274

This table is illustrative and based on findings from multiple studies on related compounds. researchgate.net

Analysis of Local Reactivity Descriptors (Fukui functions, local softness, electrophilicity indices)

Local reactivity descriptors, derived from conceptual DFT, are powerful tools for predicting the reactive sites within a molecule. wikipedia.org The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net It helps in identifying sites susceptible to nucleophilic attack (where f+(r) is high) and electrophilic attack (where f-(r) is high). researchgate.net

AIM and NBO Analyses

Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses are computational methods used to gain deeper insights into chemical bonding and intermolecular interactions.

AIM theory analyzes the topology of the electron density to characterize chemical bonds and non-covalent interactions. wisc.edu By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points (such as its value and its Laplacian), one can determine the nature of the interaction (e.g., covalent vs. closed-shell). wisc.edu AIM analysis has been applied to the iodine complexes of 1-methyl-2-thioxoimidazolidin-4-one to confirm and characterize the interactions between the tautomers and iodine. wisc.edu

Biological Activities and Pharmacological Potentials of 5,5 Dimethyl 2 Thioxoimidazolidin 4 One Derivatives

Antimicrobial and Antifungal Activities

The structural framework of 2-thioxoimidazolidin-4-one is a key pharmacophore for developing novel antimicrobial agents to address the challenge of drug-resistant pathogens.

Derivatives of 2-thioxoimidazolidin-4-one have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. In one study, the compound N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide (B126) (compound 5b) was effective against Staphylococcus aureus and Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) of 25 µg/mL for both. researchgate.net Another investigation into new hydantoin (B18101) derivatives, specifically 3-((2-bromobenzylidene) amino)-2-thioxoimidazolidin-4-one (C5) and 3-((4-methoxybenzylidene) amino)-2-thioxoimidazolidin-4-one (C6), confirmed their efficacy against clinical isolates of S. aureus. nih.gov The MIC for compound C5 was between 31.25 and 62.5 µg/mL, while for C6, it ranged from 62.5 to 125 µg/mL. nih.gov

Broader studies on related thiazolidinone scaffolds further support these findings. A series of 2,3-diaryl-thiazolidin-4-ones showed antibacterial activity with MIC values ranging from 0.008 to 0.24 mg/mL, although S. aureus was identified as the most resistant bacterium in this particular study. mdpi.com Similarly, various 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives have been screened for their antibacterial properties against strains like Escherichia coli, P. aeruginosa, and S. aureus, showing moderate to excellent activity. researchgate.net

Antibacterial Activity of 5,5-Dimethyl-2-thioxoimidazolidin-4-one Derivatives
CompoundBacterial StrainActivity (MIC)Reference
N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3- cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide (5b)Staphylococcus aureus25 µg/mL researchgate.net
N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3- cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide (5b)Pseudomonas aeruginosa25 µg/mL researchgate.net
3-((2-bromobenzylidene) amino)-2- thioxoimidazolidin-4-one (C5)Staphylococcus aureus (clinical strains)31.25–62.5 µg/mL nih.gov
3-((4- methoxybenzylidene) amino)-2-thioxoimidazolidin-4-one (C6)Staphylococcus aureus (clinical strains)62.5–125 µg/mL nih.gov

The antifungal potential of this class of compounds is also significant. Research has shown that N-(3-cyclohexyl-5-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-4-oxo-2-thioxoimidazolidin-1-yl)benzamide (compound 5e) exhibited antifungal activity against the yeast Candida albicans. researchgate.net Further studies on related structures, such as 1,3-Disubstituted-4-thioxoimidazolidin-2-one derivatives, have also reported significant antifungal properties. researchgate.net Additionally, a series of 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives were tested against fungal strains including Candida albicans, Aspergillus niger, and Aspergillus clavatus, demonstrating a range of activities from moderate to excellent. researchgate.net

Bacterial biofilms pose a major challenge in treating chronic infections due to their inherent resistance to antibiotics. Derivatives of 2-thioxoimidazolidin-4-one have shown promising antibiofilm capabilities. For instance, new hydantoin derivatives C5 and C6 demonstrated a significant ability to inhibit biofilm formation by virulent strains of S. aureus. nih.gov Similarly, studies on related 4-thioxo-thiazolidin-2-one derivatives found that the most active compounds could inhibit approximately 90% of biofilm formation in multidrug-resistant S. aureus. nih.gov These derivatives were also capable of disrupting pre-formed, mature biofilms. nih.gov The thiazolidinone derivative TD-H2-A was found to have potent bactericidal activity against cells within mature S. aureus biofilms. nih.govresearchgate.net

The mechanisms underlying the antimicrobial effects of these derivatives are multifaceted. For some thiazolidin-4-ones, the antibacterial action is thought to involve the inhibition of MurB, an essential enzyme in bacterial cell wall biosynthesis. mdpi.com In the case of hydantoin derivatives C5 and C6, their antibiofilm activity against S. aureus is linked to the inhibition of bacterial adhesion, a critical first step in biofilm formation. nih.gov Other research on related thiazolidin-4-one derivatives suggests that their antibiofilm effect against Staphylococcus epidermidis is achieved through the inhibition of the YycG histidine kinase, a key component in signaling pathways that regulate cell viability and biofilm development. mdpi.com

Anticancer and Cytotoxic Properties

Beyond their antimicrobial effects, 2-thioxoimidazolidin-4-one derivatives have emerged as a promising scaffold for the development of anticancer agents, primarily through their ability to induce programmed cell death in malignant cells.

A key mechanism of action for the anticancer activity of these compounds is the induction of apoptosis. One study investigating a 2-thioxoimidazolidin-4-one derivative (referred to as compound 4) in hepatocellular carcinoma (HepG2) cells found that it potently induced apoptosis. mdpi.comnih.gov Treatment with this compound led to a 19.35-fold increase in apoptotic cells compared to the control and caused cell cycle arrest in the G2/M phase. mdpi.comnih.gov Mechanistically, it was shown to upregulate the expression of pro-apoptotic genes like p53, PUMA, and caspases 3, 8, and 9, while simultaneously downregulating the anti-apoptotic gene Bcl-2. mdpi.com

Another study focused on a different derivative, compound 9r, which demonstrated significant anticancer activity in colorectal carcinoma cell lines (HCT116 and SW620). The primary mechanism was identified as the induction of apoptosis mediated by reactive oxygen species (ROS). The compound triggered an increase in intracellular ROS, which in turn activated the c-Jun N-terminal kinase (JNK) pathway, a key signaling cascade that promotes apoptosis.

Anticancer Activity of this compound Derivatives
CompoundCancer Cell LineMechanism of ActionReference
Compound 4 (a 2-thioxoimidazolidin-4-one derivative)HepG2 (Hepatocellular Carcinoma)19.35-fold increase in apoptosis; G2/M cell cycle arrest; Upregulation of p53, PUMA, Caspases; Downregulation of Bcl-2. mdpi.comnih.gov
Compound 9r (a 4-imidazolidinone derivative)HCT116, SW620 (Colorectal Carcinoma)Induction of apoptosis through generation of Reactive Oxygen Species (ROS) and activation of the JNK pathway.

Activity against Specific Human Tumor Cell Lines (e.g., Prostate Carcinoma, Ovarian Cells)

Derivatives of 2-thioxoimidazolidin-4-one have shown significant potential as anticancer agents against various human tumor cell lines. nih.govnih.gov

Recent studies have focused on designing and synthesizing derivatives targeting specific cancers like prostate carcinoma. A series of pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives were developed and tested against androgen-sensitive (AR+ LNCaP) and androgen-insensitive (PC-3) prostate cancer cells. nih.gov Several of these compounds exhibited potent cytotoxic effects, with some showing higher selectivity towards the androgen-sensitive LNCaP cells. nih.gov For instance, compounds 3i , 3k , 3m , 3o , and 3p from this series recorded IC₅₀ values ranging from 5.22 to 11.75 µM after 48 hours of incubation. nih.gov Further investigation revealed that compounds 3i and 3k induced apoptosis by increasing Caspase 3 accumulation and causing cell growth arrest. nih.gov

Similarly, new Nilutamide-isoxazole hybrids incorporating a 5,5-dimethylimidazolidine-2,4-dione moiety were synthesized and evaluated against prostate cancer cell lines DU-145 and PC3. thesciencein.org The majority of these compounds were more active against the DU-145 cell line, with some derivatives demonstrating greater activity than the standard drug 5-Fluoro Uracil, with IC₅₀ values below 30 µM. thesciencein.org

Beyond prostate cancer, these derivatives have been evaluated against other human tumor cell lines. For example, various synthesized 2-thiohydantoin (B1682308) derivatives have shown cytotoxicity against human hepatocellular carcinoma (HepG-2) and breast adenocarcinoma (MCF-7) cell lines. nih.gov One study found that a novel derivative exhibited an IC₅₀ value of 2.33 μg/mL against the HePG-2 cell line, while another was most active against the MCF-7 cell line with an IC₅₀ of 3.98 μg/mL. nih.gov In another study, two 2-thioxoimadazolidin-4-one derivatives demonstrated potent cytotoxic effects against HepG2 cells with IC₅₀ values of 0.017 and 0.18 μM, respectively. nih.gov

While direct studies on ovarian cancer cell lines for this specific class of compounds are less common in the provided literature, the development of agents that overcome drug resistance in cancers like ovarian cancer is a critical area of research. semanticscholar.org The broad-spectrum activity of thiohydantoin derivatives suggests potential applicability that warrants further investigation. nih.gov

Cytotoxic Activity of 2-Thioxoimidazolidin-4-one Derivatives Against Various Cancer Cell Lines
Compound SeriesCell LineCancer TypeMeasured Activity (IC₅₀)Reference
Pyrazolylmethylene-2-thioxoimidazolidin-4-onesLNCaPProstate Carcinoma5.22 - 11.75 µM nih.gov
Nilutamide-isoxazole hybridsDU-145Prostate Carcinoma<30 µM thesciencein.org
Substituted 2-thiohydantoinsHepG-2Hepatocellular Carcinoma2.33 µg/mL nih.gov
Substituted 2-thiohydantoinsMCF-7Breast Carcinoma3.98 µg/mL nih.gov
2-Thioxoimadazolidin-4-one derivativesHepG-2Hepatocellular Carcinoma0.017 µM and 0.18 µM nih.gov

Inhibition of Proteasome and Immunoproteasome

The proteasome and its inducible form, the immunoproteasome, are crucial for protein homeostasis and have become validated targets for cancer therapy. plos.org 2-Thioxoimidazolidin-4-one derivatives have been identified as a novel class of noncovalent inhibitors of both the proteasome and immunoproteasome. nih.gov This is significant because noncovalent inhibitors may offer a better therapeutic profile with fewer side effects compared to irreversible inhibitors. nih.gov

Research has led to the identification of a panel of active 2-thioxoimidazolidin-4-one inhibitors with Kᵢ values in the low micromolar range against the chymotrypsin-like activities of the proteasome (β5c) and immunoproteasome (β5i and β1i subunits). nih.gov The immunoproteasome is of particular interest as its upregulation has been noted in several cancers, including multiple myeloma and prostate cancer. nih.gov Selective inhibition of the immunoproteasome has demonstrated anticancer activity with an improved toxicity profile in preclinical models, suggesting it is a viable therapeutic target. nih.gov

Docking studies have suggested a unique binding mode for these molecules within the catalytic site of the immunoproteasome's proteolytic subunits. nih.gov The development of these non-peptidic inhibitors represents a viable strategy against diseases where proteasome or immunoproteasome activity is dysregulated. plos.org

Antimetastatic and Anti-angiogenic Potentials

Metastasis, the process of cancer cells spreading to distant organs, is responsible for the vast majority of cancer-related deaths. waocp.org Angiogenesis, the formation of new blood vessels, is a critical process that facilitates tumor growth and metastasis. ebi.ac.uk Therefore, compounds with antimetastatic and anti-angiogenic properties are of significant interest in oncology.

While direct and extensive studies on the antimetastatic and anti-angiogenic potentials of this compound derivatives are still emerging, related heterocyclic structures have shown promise. For instance, certain thiazolidin-4-one derivatives have been investigated for their anti-metastatic potential by assessing their ability to inhibit the migration and invasion of cancer cells. waocp.org Research on other heterocyclic compounds has demonstrated significant anti-angiogenic activity by inhibiting blood vessel sprouting in assays like the rat aorta angiogenesis model. ebi.ac.uk The discovery of new chemical entities with efficient anti-angiogenic activity remains a pertinent goal in cancer research. nih.gov Given that CXC chemokine receptors (CXCR1/2) play critical roles in cancer metastasis, the discovery of 1,5-dihydro-4H-imidazol-4-one derivatives as selective CXCR2 antagonists highlights a potential mechanism for antimetastatic activity within this class of compounds. researchgate.net One such derivative demonstrated excellent oral bioavailability and in vitro anticancer metastasis activity. researchgate.net

Structure-Activity Relationship (SAR) Studies in Anticancer Agents

Structure-Activity Relationship (SAR) studies are crucial for optimizing the design of more potent and selective anticancer agents. For 2-thioxoimidazolidin-4-one derivatives, SAR analyses have provided valuable insights into how different structural modifications influence their biological activity.

The anticancer activity of the core thiohydantoin heterocycle is significantly modulated by the substituents attached to it. nih.gov Research has shown that incorporating other biologically active heterocyclic moieties, such as pyrazole, triazole, or benzoimidazole, can enhance the anticancer properties. nih.gov For example, a review of pyrazolylmethylene-2-thioxo-imidazolidin-4-one derivatives highlighted key structural features for anticancer activity. nih.gov

Antidiabetic and Hypoglycemic Effects

Derivatives of the 2-thioxoimidazolidin-4-one scaffold have been investigated for their potential in managing diabetes mellitus. pharmacophorejournal.com Structurally related compounds, such as thiazolidinediones, are well-established antidiabetic drugs, which has spurred interest in the hypoglycemic properties of thiohydantoin analogs. nih.gov

A study focusing on 2-thioxo-imidazolidine-4-one derivatives bearing a 6-methyl chromonyl pharmacophore reported on their in vitro insulin-releasing activity. nih.gov Several of the synthesized compounds were found to increase insulin (B600854) release from pancreatic cells in the presence of glucose. nih.gov Similarly, research on 5,5-dimethylarylsulfonylimidazolidine-2,4-diones, which are structurally close to the thio-analogs, found that specific derivatives act as stimulators of insulin release at a concentration of 100 μM. researchgate.net These findings suggest that the imidazolidine-based core can be effectively modified to produce compounds with significant insulinotropic activities. nih.govresearchgate.net

PPARγ Agonism

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a key regulator of adipocyte differentiation and glucose metabolism, making it a primary target for antidiabetic drugs. semanticscholar.org The thiazolidinedione (TZD) class of drugs, such as pioglitazone (B448) and rosiglitazone, are full agonists of PPARγ. semanticscholar.org Given the structural similarity between TZDs and 2-thioxoimidazolidin-4-ones, the latter have been explored for related activities.

While much of the research on potent PPARγ agonism focuses on 2,4-thiazolidinediones and 2,4-oxazolidinediones, the findings provide a rationale for investigating thio-analogs. For instance, the antidiabetic effects of some potent 2,4-oxazolidinedione (B1205460) derivatives are attributed to their strong agonistic activity for PPARγ, with one compound showing an EC₅₀ of 8.87 nM. Some 4-thiazolidinone-based derivatives can act as either PPARγ agonists or antagonists. The development of partial PPARγ agonists is a key research goal, as they may offer hypoglycemic benefits with a reduced risk of the side effects associated with full agonists. semanticscholar.org This opens an avenue for the rational design of 2-thioxoimidazolidin-4-one derivatives as potentially safer PPARγ modulators.

α-Glucosidase Enzyme Inhibition

Inhibition of α-glucosidase, a key enzyme in carbohydrate digestion, is an effective strategy for managing type II diabetes by delaying glucose absorption. thesciencein.org Several 2-thioxoimidazolidin-4-one derivatives and related heterocyclic compounds have been evaluated for their α-glucosidase inhibitory potential.

In one study, synthesized derivatives were tested for their ability to inhibit α-glucosidase, and two compounds showed notable inhibitory potential of 66.78% and 55.15% at a concentration of 100 μg/ml. The corresponding IC₅₀ values were found to be 36.11 µg/ml and 60.33 µg/ml, respectively. Research on other related scaffolds, such as thiazolidine-2,4-dione and rhodanine (B49660) derivatives, has also yielded potent α-glucosidase inhibitors, with some compounds exhibiting IC₅₀ values in the low micromolar range, significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ = 817.38 ± 6.27 μM). thesciencein.org For example, compound 6k from a rhodanine series was found to be the most active, with an IC₅₀ value of 5.44 ± 0.13 μM. thesciencein.org These results indicate that the thiohydantoin scaffold and its relatives are promising templates for designing new and effective α-glucosidase inhibitors.

α-Glucosidase Inhibitory Activity of Thiohydantoin and Related Derivatives
Compound SeriesMeasured ActivityStandard Drug (Acarbose)Reference
Thiohydantoin derivative (3)IC₅₀ = 36.11 µg/mlIC₅₀ = 4.2 µg/ml
Thiohydantoin derivative (5e)IC₅₀ = 60.33 µg/mlIC₅₀ = 4.2 µg/ml
Rhodanine derivative (6k)IC₅₀ = 5.44 ± 0.13 µMIC₅₀ = 817.38 ± 6.27 µM thesciencein.org
Rhodanine derivative (6h)IC₅₀ = 6.59 ± 0.15 µMIC₅₀ = 817.38 ± 6.27 µM thesciencein.org

Anticonvulsant Activities

The imidazolidinone ring is a core feature of some established anticonvulsant drugs. For instance, phenytoin, a widely used antiepileptic, is a 5,5-diphenyl-2,4-imidazolidinedione. mdpi.com The structural similarity of the core ring suggests the potential of this chemical class in neurology. Research into related heterocyclic systems, such as thiazolidin-4-ones and pyrimidines, has shown that these scaffolds can be modified to produce compounds with significant anticonvulsant effects in both pentylenetetrazole (PTZ)-induced seizure and maximal electroshock seizure (MES) models. mdpi.compensoft.netmdpi.com However, specific studies detailing the anticonvulsant properties of this compound derivatives were not prominent in the reviewed literature, indicating a potential area for future investigation.

Antiviral Activities

While various heterocyclic compounds, including certain thiazolidin-4-one derivatives, have been investigated for antiviral properties against viruses like HIV-1 reverse transcriptase, specific research focusing on the antiviral potential of this compound derivatives is not extensively documented in available scientific reports. nih.gov The broad therapeutic potential of related scaffolds suggests that this could be a viable area for future research and development.

Enzyme Inhibition Studies

Ectonucleotidases are cell-surface enzymes that regulate purinergic signaling by hydrolyzing extracellular nucleotides. nih.govrsc.org One key member, ecto-5′-nucleotidase (also known as CD73), converts adenosine (B11128) monophosphate (AMP) to adenosine. nih.govrsc.org Overexpression of CD73 is linked to pathological conditions including cancer and inflammation, making it a significant therapeutic target. nih.govrsc.org

A series of azomethine-thioxoimidazolidinone derivatives have been synthesized and evaluated for their ability to inhibit this enzyme. nih.govrsc.org Notably, certain derivatives showed potent and selective inhibition of human ecto-5′-nucleotidase (h-e5′NT). nih.govrsc.org For example, one derivative demonstrated selective and significant inhibition of h-e5′NT with a half-maximal inhibitory concentration (IC₅₀) value of 0.23 µM. rsc.orgresearchgate.net Other compounds in the same series exhibited non-selective but potent inhibition against both human and rat forms of the enzyme. rsc.orgresearchgate.net

Table 1: Ectonucleotidase (e5′NT) Inhibitory Activity of 2-Thioxoimidazolidin-4-one Derivatives
Compound NameTarget EnzymeIC₅₀ (µM)Selectivity
(E)-3-((4-((3-methoxybenzyl)oxy)benzylidene)amino)-2-thioxoimidazolidin-4-oneh-e5′NT0.23 ± 0.08Selective
(E)-3-(((5-bromothiophen-2-yl)methylene)amino)-2-thioxoimidazolidin-4-oneh-e5′NT & r-e5′NTPotentNon-selective
2-thioxo-3-((3,4,5-trimethoxybenzylidene)amino)imidazolidin-4-oneh-e5′NT & r-e5′NTPotentNon-selective

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the breakdown of endogenous fatty acid amides, including the endocannabinoid anandamide. nih.govnih.gov Inhibition of FAAH elevates the levels of these signaling lipids, producing analgesic, anxiolytic, and anti-inflammatory effects, which makes FAAH a compelling therapeutic target. nih.gov While direct studies on 5,5-dimethyl substituted derivatives are limited, research on the closely related 5,5-diphenyl-2-thioxoimidazolidin-4-one scaffold has demonstrated notable FAAH inhibitory activity. Appropriate substitutions on this template can yield potent FAAH inhibitors that lack affinity for cannabinoid receptors. This indicates the potential of the 2-thioxoimidazolidin-4-one core in developing FAAH inhibitors.

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, hyperactivity of this pathway is implicated in the development of long-term diabetic complications. researchgate.net Consequently, aldose reductase inhibitors (ARIs) are considered a promising therapeutic strategy. nih.gov Although numerous chemical classes, such as thiazolidinediones and various natural flavonoids, have been investigated as ARIs, specific studies on this compound derivatives as aldose reductase inhibitors were not identified in the reviewed literature. scispace.commdpi.com

Other Biological Activities

Derivatives of 2-thioxoimidazolidin-4-one have been investigated for a variety of other pharmacological effects, including anticancer, antimicrobial, and immunomodulatory activities.

Anticancer Activity

Certain 2-thioxoimidazolidin-4-one derivatives have demonstrated significant cytotoxic effects against cancer cell lines. In a study targeting hepatocellular carcinoma, two derivatives showed potent activity against HepG2 cells, with IC₅₀ values of 0.017 µM and 0.18 µM, respectively. nih.gov The more potent compound was found to induce apoptosis and cause cell cycle arrest at the G2/M phase. nih.gov This suggests that the 2-thioxoimidazolidin-4-one scaffold is a promising starting point for the development of new anticancer agents. nih.gov

Table 2: Cytotoxic Activity of 2-Thioxoimidazolidin-4-one Derivatives Against HepG2 Cancer Cells
Compound IDIC₅₀ (µM)Mechanism of Action
Compound 40.017Apoptosis induction, G2/M cell cycle arrest
Compound 20.18Cytotoxicity

Antimicrobial Activity

The 2-thioxoimidazolidin-4-one core has been used to synthesize novel compounds with potential antimicrobial properties. In one study, a series of derivatives were evaluated for their antibacterial and antifungal activities. One compound, N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide, was active against both Staphylococcus aureus and Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 25 mg/mL. Several other derivatives showed antifungal activity against Candida albicans and Aspergillus niger. Another study on related 5-imino-4-thioxoimidazolidin-2-one derivatives also reported significant activity against Bacillus subtilis, Klebsiella pneumoniae, and C. albicans. nih.govresearchgate.net

Table 3: Antimicrobial Activity of Selected 2-Thioxoimidazolidin-4-one Derivatives
Compound NameTarget OrganismMIC (mg/mL)
N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamideStaphylococcus aureus25
Pseudomonas aeruginosa25
N-(3-cyclohexyl-4-oxo-5-(2-oxo-2-(phenylamino)ethyl)-2-thioxoimidazolidin-1-yl) benzamideCandida albicansActive

Perforin (B1180081) Inhibition

Perforin is a pore-forming protein used by cytotoxic T lymphocytes and natural killer (NK) cells to eliminate virus-infected and cancerous cells. nih.gov A series of 5-arylidene-2-thioxoimidazolidin-4-ones were investigated as inhibitors of perforin. nih.govnih.gov By varying substituents, researchers were able to develop compounds with excellent inhibitory activity at non-toxic concentrations. nih.gov The selection of a thiophene (B33073) ring as part of the core structure led to submicromolar inhibition of perforin activity. nih.gov This line of research highlights the potential for these derivatives as focused immunosuppressants. nih.gov

Anti-inflammatory Properties

Derivatives of 2-thioxoimidazolidin-4-one have been identified as potent anti-inflammatory agents. Research has focused on their ability to modulate key inflammatory pathways, particularly in response to inflammatory stimuli like lipopolysaccharide (LPS).

A primary mechanism identified is the significant suppression of nitric oxide (NO) production in activated immune cells. nih.govnih.gov In studies using LPS-activated murine macrophage cell lines (RAW264.7), various 1,3-disubstituted-2-thiohydantoin derivatives demonstrated a considerable ability to reduce the release of NO. nih.gov One derivative, in particular, showed a six-fold reduction in NO production, highlighting its potential as a powerful anti-inflammatory agent. nih.gov This inhibition of inflammatory reactive nitrogen species is a crucial target in managing inflammatory conditions. nih.gov

Beyond NO suppression, these compounds also modulate the expression of pro-inflammatory cytokines. Certain derivatives have been shown to significantly inhibit the expression of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. nih.gov The mechanism for these effects is believed to involve the inhibition of cyclooxygenase (COX) enzymes, with molecular modeling studies indicating a substantial binding affinity of these derivatives for the active site of the COX-2 enzyme. nih.gov The 2-thioxoimidazolidin-4-one scaffold has been primarily explored with substitutions at the N3 and/or C5 positions for anti-inflammatory activity. nih.gov

Antithyroidal Activity

The antithyroidal potential of 2-thioxoimidazolidin-4-one derivatives is an area of interest primarily due to their structural similarity to established antithyroid drugs. drugbank.comwikipedia.org Thioamide drugs, such as methimazole (B1676384) and propylthiouracil, are cornerstones in the treatment of hyperthyroidism. nih.gov These drugs contain a thiourea (B124793) moiety, which is essential for their therapeutic effect. youtube.com The 2-thioxoimidazolidin-4-one scaffold inherently contains this critical thiourea functional group.

The primary mechanism of action for thioamide antithyroid drugs is the inhibition of thyroid peroxidase (TPO). drugbank.comnih.gov TPO is a key enzyme in the thyroid gland responsible for the synthesis of thyroid hormones, catalyzing both the iodination of tyrosine residues on thyroglobulin and the coupling of these residues to form thyroxine (T4) and triiodothyronine (T3). drugbank.comnih.gov By inhibiting TPO, these drugs effectively decrease the production of thyroid hormones, thereby controlling the hyperthyroid state. nih.gov Given that 2-thioxoimidazolidin-4-one and its derivatives share the core thiourea structure, they are investigated as potential TPO inhibitors. While this biological activity is often cited for the general scaffold, specific research detailing the antithyroidal efficacy and structure-activity relationships of this compound derivatives was not prominent in the searched literature.

Antituberculosis Activity

The search for new antituberculosis agents is a global health priority, and various heterocyclic compounds are under intense investigation. The 2-thioxoimidazolidin-4-one scaffold has been noted for its potential antituberculosis properties. nih.gov However, much of the available research focuses on structurally related but distinct scaffolds, such as thiazolidin-4-ones and their hybrids. youtube.comnih.govnih.gov These related compounds have demonstrated promising activity against Mycobacterium tuberculosis H37Rv, including drug-sensitive, multi-drug resistant (MDR), and extensively drug-resistant (XDR) strains. nih.govnih.gov For instance, certain thiazolidin-4-one derivatives show significant inhibitory activity, sometimes superior to reference drugs. youtube.comnih.gov The mechanism for some of these related compounds involves the inhibition of essential mycobacterial enzymes like the enoyl-acyl carrier protein reductase (InhA). nih.gov

Although the broader class of sulfur-containing heterocycles is a fertile ground for antitubercular drug discovery, specific studies providing detailed efficacy data (e.g., Minimum Inhibitory Concentration) for this compound derivatives against M. tuberculosis were not found in the performed searches.

Immunomodulatory Effects

Derivatives of 2-thioxoimidazolidin-4-one have been shown to possess distinct immunomodulatory effects beyond general anti-inflammatory action. These compounds can interact with specific components of the immune system, including the complement system and the immunoproteasome.

Research on certain 3-arylidene-amine-2-thioxoimidazolidin-4-one derivatives revealed effects on the complement system, which is a critical part of innate immunity. slideshare.net Studies showed that infections by certain bacterial isolates activate the complement system through the lectin pathway. slideshare.net Furthermore, these compounds demonstrated antihemagglutination activity, indicating an ability to interfere with the agglutination of erythrocytes caused by pathogens, which is a mechanism of bacterial adhesion and virulence. slideshare.net

In another significant finding, 5-arylidene-2-thioxoimidazolidin-4-one derivatives were identified as novel, noncovalent inhibitors of the proteasome and, notably, the immunoproteasome. drugbank.com The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells that plays a crucial role in processing antigens for presentation by MHC class I molecules and in regulating cytokine production. By inhibiting the chymotrypsin-like activities (β5i and β1i subunits) of the immunoproteasome, these compounds can modulate immune responses, making them potential therapeutic agents for hematological malignancies and autoimmune disorders. drugbank.com

Utility in Treatment of Vascular Dysfunction

The therapeutic potential of 2-thioxoimidazolidin-4-one derivatives extends to conditions involving vascular dysfunction, particularly those associated with pathological angiogenesis (the formation of new blood vessels). While not directly studied for vascular diseases, the mechanism of action of some derivatives strongly suggests this utility through the inhibition of key signaling pathways involved in angiogenesis.

One such critical pathway is the PI3K/AKT signaling cascade, which is a central regulator of cell growth, proliferation, and survival. nih.govnih.gov This pathway is also fundamental to the process of angiogenesis. Research on certain 2-thioxoimidazolidin-4-one derivatives in the context of cancer has demonstrated their ability to inhibit the PI3K/AKT pathway at both the gene and protein levels. nih.govnih.gov By blocking this pathway, these compounds can interfere with the signaling that drives the formation of new blood vessels, a hallmark of both cancer progression and various non-cancerous vascular pathologies. For example, a promising derivative was found to impede the anti-apoptotic Bcl-2 gene and inhibit the PI3K/AKT pathway, which was corroborated by in silico molecular docking simulations. nih.govnih.gov This mechanistic insight suggests that these compounds could be repurposed or further developed for treating diseases characterized by aberrant angiogenesis.

Pesticidal and Herbicidal Properties

In the field of agrochemicals, derivatives of 2-thioxoimidazolidin-4-one have emerged as effective herbicides. nih.gov This activity is linked to that of hydantocidin, a natural product with potent, non-selective herbicidal effects. nih.gov The 2-thiohydantoin core structure has been explored as a bioisostere to develop new herbicidal agents.

A study focused on a series of novel 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters demonstrated significant herbicidal activity. nih.gov These compounds were synthesized and tested against several common weeds. The preliminary bioassay results indicated that many of the synthesized esters exhibited good herbicidal effects against Zea mays (corn), Triticum aestivum (wheat), and Arabidopsis thaliana. nih.gov More specific greenhouse tests confirmed these findings, showing that certain derivatives have notable efficacy against problematic agricultural weeds. nih.gov This suggests that the 2-thioxoimidazolidin-4-one scaffold is a promising lead structure for the discovery of new commercial herbicides. nih.gov

Pharmacological and Toxicological Considerations of 5,5 Dimethyl 2 Thioxoimidazolidin 4 One Derivatives

Pharmacokinetic Studies (ADME)

Pharmacokinetics is a fundamental aspect of drug development that examines how a substance moves into, through, and out of the body. bioivt.com For derivatives of 5,5-dimethyl-2-thioxoimidazolidin-4-one, these studies, often performed using computational (in silico) models, are crucial for predicting their viability as therapeutic agents. mdpi.comnih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption: This process involves the entry of a drug into the bloodstream. bioivt.com For orally administered drugs, this requires traversing the gastrointestinal tract. bioivt.com Studies on related 2-aminothiazol-4(5H)-one derivatives predicted favorable absorption parameters. mdpi.com Many of these related compounds were found to adhere to Lipinski's rule of five, suggesting good oral bioavailability. mdpi.comnih.gov

Distribution: This refers to the reversible transfer of a drug from the bloodstream to various tissues and organs. bioivt.com Computational models for related compounds have been used to predict their distribution characteristics.

Metabolism: The biotransformation of a drug into other compounds, or metabolites, is a critical step. bioivt.com A key area of investigation is the interaction of compounds with cytochrome P450 (CYP) enzymes, which are central to drug metabolism. For a series of 2-aminothiazol-4(5H)-one derivatives, in silico analysis showed that none of the tested compounds were inhibitors of the crucial CYP3A4 isoenzyme. mdpi.com However, some derivatives did show potential inhibitory effects on other isoenzymes like CYP2C19, CYP2D6, CYP1A2, and CYP2C9. mdpi.com

Table 1: Summary of In Silico ADME Predictions for Structurally Related Compounds

Parameter Finding for Related Derivatives Significance
Lipinski's Rule Most tested pseudothiohydantoin derivatives had a lipophilicity value < 5, meeting the rule's conditions. mdpi.com Suggests potential for oral activity as a drug. mdpi.com
Bioavailability Predicted to have good bioavailability levels. mdpi.com Indicates the compound can be effectively absorbed and circulated to the site of action.
CYP Enzyme Inhibition No inhibition of CYP3A4 was predicted for any tested pseudothiohydantoin derivative. mdpi.com Reduces the risk of adverse drug-drug interactions for medications metabolized by this key enzyme. mdpi.com

| Excretion | Predicted to have adequate elimination parameters. mdpi.com | Suggests the compounds can be cleared from the body efficiently. |

Half-life (T½) in Animal Models

The half-life of a drug (T½) is the time it takes for the concentration of the drug in the body to be reduced by half. It is a critical parameter for determining dosing intervals. The metabolic stability of a compound, often determined through in vitro studies, is used to predict its in vivo half-life. bioivt.com However, specific experimental data on the half-life of this compound or its direct derivatives in animal models is not available in the reviewed scientific literature.

Toxicological Assessments

Toxicological studies are essential to evaluate the potential harm a chemical substance may cause. These assessments range from preliminary screenings to more detailed in vitro and in vivo evaluations.

Cytotoxicity Screening (e.g., Brine Shrimp Cytotoxicity)

The brine shrimp (Artemia salina) lethality assay is a simple, rapid, and low-cost preliminary method for assessing the toxicity of chemical compounds. nih.govnih.govresearchgate.net It is widely used for screening natural products and synthetic molecules to predict their potential cytotoxicity. researchgate.netbrieflands.com The assay determines the median lethal concentration (LC50), which is the concentration of a substance that causes the death of 50% of the brine shrimp nauplii within a 24-hour period. brieflands.com While this is a standard and valuable preliminary test, specific studies employing the brine shrimp assay for the toxicological screening of this compound derivatives were not identified in the reviewed literature.

Table 2: Brine Shrimp Lethality Assay (BSLA) Overview

Feature Description
Model Organism Artemia salina (brine shrimp) nauplii (larvae). nih.gov
Principle Ten active shrimp are placed in test tubes with the test compound at various concentrations. After 24 hours, the number of surviving shrimp is counted. brieflands.com
Endpoint The median lethal concentration (LC50) is calculated to determine the toxicity level. brieflands.com
Advantages Simple, inexpensive, rapid, and requires only a small amount of the test substance. nih.gov

| Application | Serves as a preliminary assessment of toxicity and has shown correlation with cytotoxicity tests and toxicity in rodents. nih.govresearchgate.net |

In Vitro and In Vivo Toxicity (e.g., ADMET Profiling)

More detailed toxicological data is available from in vitro and in vivo studies on the broader class of 2-thioxoimidazolidin-4-one derivatives.

In Vitro Toxicity: In vitro studies typically involve exposing cultured human or animal cells to the compound and measuring cell viability. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a compound that inhibits a biological process (like cell growth) by 50%.

Studies have shown that 2-thioxoimidazolidin-4-one derivatives exhibit significant cytotoxic effects against various cancer cell lines. nih.govsemanticscholar.org For example, certain derivatives displayed potent activity against human liver hepatocellular carcinoma (HepG2) cells, with IC50 values as low as 0.017 µM, which was more potent than reference drugs like Staurosporine and 5-FU. nih.gov Another study on MCF7 breast cancer cells showed that the IC50 of a 2-thioxoimidazolidin-4-one compound was 40 μg/ml after 48 hours of exposure. semanticscholar.org Importantly, the toxicity of these compounds on normal cells was noted to be significantly different from their toxicity toward cancer cells, which is a desirable characteristic for potential anticancer agents. semanticscholar.org However, one study on a 1,3,5-trisubstituted-2-thioxoimidazolidin-4-one derivative reported considerable cytotoxicity against normal human lung fibroblast (WI-38) cells, with an IC50 value of 88.54 µg/mL. mdpi.com

Table 3: Selected In Vitro Cytotoxicity Data for 2-Thioxoimidazolidin-4-one Derivatives

Cell Line Compound Type IC50 Value Exposure Time Source
HepG2 (Liver Cancer) 2-thioxoimidazolidin-4-one derivative 0.017 µM Not Specified nih.gov
HepG2 (Liver Cancer) 2-thioxoimidazolidin-4-one derivative 0.18 µM Not Specified nih.gov
MCF7 (Breast Cancer) 2-Thioxo imidazolidin-4-one 135 µg/ml 24 hours semanticscholar.org
MCF7 (Breast Cancer) 2-Thioxo imidazolidin-4-one 40 µg/ml 48 hours semanticscholar.org

In Vivo Toxicity: In vivo studies in animal models provide a more comprehensive view of a compound's toxicity and therapeutic potential. An in vivo study on a promising 2-thioxoimidazolidin-4-one derivative demonstrated anticancer activity in mice. nih.gov The study found that the compound activated antioxidant levels (such as CAT, SOD, and GSH) and improved hematological, biochemical, and histopathological findings, suggesting a favorable in-body profile in that specific context. nih.gov

Non-toxicity to Killer Cells

Killer cells, such as Natural Killer (NK) cells and cytotoxic T lymphocytes, are crucial components of the immune system that target and destroy cancerous or virally infected cells. An ideal anticancer agent should not be toxic to these beneficial immune cells. Information regarding the specific effects (toxic or non-toxic) of this compound or its derivatives on killer cells was not found in the reviewed literature.

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
2-thioxoimidazolidin-4-one
Thiohydantoin
2-aminothiazol-4(5H)-one
Pseudothiohydantoin
Thiazolidine-2,4-dione
Staurosporine
5-fluorouracil (5-FU)
Celecoxib
Cytochrome P450 (CYP)
Catalase (CAT)
Superoxide dismutase (SOD)

Considerations for "Druglike" Properties and Lead Optimization

In the realm of drug discovery, a "druglike" compound is one that possesses physicochemical and structural properties associated with a higher likelihood of being an orally active drug in humans. These properties are critical for pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME). units.it A primary framework for evaluating these characteristics is Lipinski's Rule of Five, which was formulated based on the observation that most orally administered drugs are relatively small and lipophilic molecules. units.ittiu.edu.iq

Lipinski's Rule of Five stipulates that for a compound to have a higher probability of being orally bioavailable, it should generally not violate more than one of the following criteria:

A molecular mass less than 500 Daltons. tiu.edu.iqdrugbank.com

No more than 5 hydrogen bond donors (typically the sum of OH and NH groups). tiu.edu.iqdrugbank.com

No more than 10 hydrogen bond acceptors (typically the sum of N and O atoms). tiu.edu.iqdrugbank.com

An octanol-water partition coefficient (log P) not greater than 5. tiu.edu.iqdrugbank.com

The parent compound, this compound, adheres well to these guidelines, suggesting a favorable starting point for drug development.

Table 1: Lipinski's Rule of Five Analysis for this compound (Note: LogP is a calculated value and can vary slightly based on the algorithm used.)

PropertyValue for C5H8N2OSLipinski's RuleCompliance
Molecular Mass144.19 Da< 500 DaYes
Hydrogen Bond Donors2 (two N-H groups)≤ 5Yes
Hydrogen Bond Acceptors2 (one C=O, one C=S)≤ 10Yes
LogP~0.5-1.0 (Calculated)≤ 5Yes

Lead optimization is a critical process in drug discovery that involves synthetically modifying a biologically active lead compound to improve its properties, including efficacy, selectivity, and pharmacokinetic parameters, while minimizing toxicity. ijddd.com For derivatives of this compound, this process involves targeted chemical modifications to the core structure. Research has shown that substitutions at various positions on the imidazolidinone ring can significantly influence biological activity. For instance, studies on related 2-thioxoimidazolidin-4-one derivatives have explored the introduction of different substituents to enhance their potential as anticancer agents or as inhibitors of specific enzymes like fatty acid amide hydrolase (FAAH). nih.govucl.ac.be A study on 5,5'-diphenyl-2-thioxoimidazolidin-4-one derivatives as cannabinoid receptor ligands found that replacing an oxygen atom with sulfur increased affinity for the receptor. nih.gov This process of iterative design, synthesis, and testing is fundamental to transforming a promising hit into a viable clinical candidate. nih.govtoxicology.org

Addressing "Frequent Hitters" and PAINS Concerns

While the 2-thioxoimidazolidin-4-one scaffold shows promise, it is also associated with a significant challenge in modern drug discovery: the issue of "frequent hitters" and Pan-Assay Interference Compounds (PAINS). acs.org

Frequent hitters , or promiscuous compounds, are molecules that show activity in a wide range of high-throughput screening (HTS) assays, often due to nonspecific interactions rather than selective binding to a drug target. acs.orgPAINS are a specific class of compounds defined by substructural motifs that are known to cause assay interference through various mechanisms, such as nonspecific covalent reactivity, chelation of metal ions, or interference with assay technology (e.g., fluorescence). nih.govwikipedia.orgdrughunter.com These compounds are notorious for producing false-positive results, leading researchers down unproductive paths and wasting significant time and resources. nih.gov

The 2-thioxoimidazolidin-4-one core is structurally related to rhodanine (B49660), a well-known PAINS substructure. acs.orgwikipedia.org This relationship means that derivatives of this scaffold require careful evaluation to ensure that their observed biological activity is genuine and specific to the intended target. There is considerable debate in the medicinal chemistry community regarding such structures; some view them as "privileged scaffolds" with valuable binding properties, while others caution against them as likely PAINS. acs.org The concern is that the thioxo (C=S) group, in particular, can be reactive or prone to nonspecific interactions.

Table 2: Common PAINS Categories and Related Scaffolds

PAINS CategoryRepresentative Substructure ExampleRelevance to 2-Thioxoimidazolidin-4-one
RhodaninesRhodanineThe 2-thioxoimidazolidin-4-one core is a structural analog of rhodanine and is often flagged by PAINS filters. acs.orgwikipedia.org
Enonesα,β-Unsaturated KetoneSome derivatives, particularly 5-arylidene-2-thioxoimidazolidin-4-ones, contain this Michael acceptor motif. acs.org
Catechols1,2-DihydroxybenzeneWhile not part of the core, phenolic substituents on derivatives could introduce this PAINS motif.
Quinones1,4-BenzoquinoneReactive metabolite potential; can be formed from certain aromatic precursors under assay conditions.

It is crucial to note that being flagged by a PAINS filter does not automatically disqualify a compound. nih.gov However, it serves as a strong warning to perform rigorous secondary and orthogonal assays to validate the mechanism of action and rule out nonspecific interference. For this compound derivatives, this includes demonstrating a clear structure-activity relationship (SAR), confirming activity in cell-based assays, and ensuring that the activity is not lost in the presence of detergents like Tween-80, which can disrupt nonspecific aggregation. nih.gov

Future Research Directions and Therapeutic Potential

Exploration of Novel Synthetic Pathways for Enhanced Diversity

Future research will heavily focus on developing innovative and efficient synthetic methodologies to expand the chemical diversity of 5,5-dimethyl-2-thioxoimidazolidin-4-one derivatives. While classical methods like the Knoevenagel condensation have been used, newer strategies are being explored to improve yields and create more complex molecular architectures. researchgate.net Research is moving towards one-pot, multi-component reactions that allow for the construction of diverse libraries of compounds from simple starting materials. nih.gov

Key areas of exploration include:

Green Chemistry Protocols: The use of environmentally benign catalysts and solvents, such as vanadyl sulfate (B86663) in acetonitrile (B52724) under ultrasonic irradiation, presents a novel approach to synthesizing related thiazolidin-4-one derivatives, a strategy that could be adapted for thioxoimidazolidinones. nih.gov

Michael Addition Reactions: The synthesis of novel 2-thioxo-4-imidazolidinone derivatives has been successfully achieved through a two-step process involving the Michael addition of hydrazides to N-substituted maleimides, followed by reaction with an isothiocyanate. This pathway offers a versatile route to complex derivatives.

Novel Condensation Reactions: An alternative to Knoevenagel-type condensation involves a 1,4-nucleophilic addition of 2-thioxoimidazolidin-4-ones to 3-aryl-2-cyano acrylates, which has been shown to produce better reaction yields. researchgate.net

These advanced synthetic strategies are crucial for generating a wide array of derivatives, which is fundamental for comprehensive Structure-Activity Relationship (SAR) studies and the discovery of new therapeutic agents.

Target-Specific Drug Design and Development

The design of derivatives that selectively interact with specific biological targets is a cornerstone of modern drug discovery. nih.gov For this compound, research is increasingly aimed at tailoring its structure to inhibit key proteins implicated in various diseases. This involves a deep understanding of the target's binding site and the use of computational tools to predict interactions.

Promising research directions include:

Anti-Cancer Agents: Derivatives have shown potent cytotoxic effects against liver cancer cells (HepG2) by targeting the PI3K/Akt signaling pathway. nih.gov This pathway is a critical regulator of cell proliferation and survival, and its dysregulation is common in many cancers. nih.gov

Cannabinoid Receptor Ligands: A series of substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one derivatives have been synthesized and evaluated for their affinity to the human CB1 cannabinoid receptor. nih.gov Replacing a carbonyl oxygen with sulfur in the parent hydantoin (B18101) structure was found to increase binding affinity, highlighting the thioxo-group's importance for this target. nih.gov

Enzyme Inhibition: Related 4-thiazolidinone (B1220212) structures have been identified as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in pyrimidine (B1678525) biosynthesis and a target for anticancer and immunosuppressive agents. nih.gov This suggests that 2-thioxoimidazolidin-4-ones could be explored as inhibitors for this or other critical enzymes.

The phenomenon of target-mediated drug disposition (TMDD), where a drug's pharmacokinetic profile is influenced by its binding to a pharmacological target, is an important consideration for highly potent, specific compounds and will require careful study during development. nih.gov

Table 1: Examples of Target-Specific this compound Derivatives

Derivative ClassBiological TargetObserved EffectReference
2-thioxoimidazolidin-4-one derivative (Compound 4)PI3K/AKT PathwayPotent cytotoxicity against HepG2 liver cancer cells (IC50 of 0.017 µM); induction of apoptosis. nih.gov
5,5'-bis-(4-iodophenyl)-3-butyl-2-thioxoimidazolidin-4-oneCB1 Cannabinoid ReceptorHigh-affinity binding; acts as an inverse agonist. nih.gov
3-allyl-5,5'-bis(4-bromophenyl)-2-thioxoimidazolidin-4-oneCB1 Cannabinoid ReceptorHigh-affinity binding; acts as an inverse agonist. nih.gov

Combination Therapies Involving this compound Derivatives

A significant future avenue for the therapeutic application of these derivatives is their use in combination therapies. By pairing a this compound derivative with other therapeutic agents, it may be possible to achieve synergistic effects, overcome drug resistance, and reduce toxicity by using lower doses of each component.

Future research in this area will likely focus on:

Oncology: Combining a PI3K/Akt pathway inhibitor, such as the derivatives identified in recent studies nih.gov, with standard-of-care chemotherapeutic agents or with inhibitors of parallel signaling pathways (e.g., MAPK pathway) could be a powerful strategy against aggressive cancers.

Infectious Diseases: For derivatives showing antibacterial activity nih.gov, combination with existing antibiotics could broaden the spectrum of activity and combat the rise of resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Neurological Disorders: For derivatives targeting the CB1 receptor nih.gov, combination with other neuro-active agents could provide multi-faceted treatment for complex conditions like chronic pain or neurodegenerative diseases.

The rationale for these combinations is based on attacking a disease from multiple angles, a well-established paradigm in modern medicine.

Clinical Translation Challenges and Opportunities

Translating a promising compound from the laboratory to clinical use is a complex and challenging process. For derivatives of this compound, several hurdles must be overcome, but significant opportunities exist.

Challenges:

Pharmacokinetics and Bioavailability: Ensuring that the drug can be absorbed, distributed to the target tissue, metabolized at an appropriate rate, and excreted is a major challenge that causes high attrition rates in drug development. nih.gov

Toxicity: Off-target effects and general toxicity must be thoroughly evaluated through preclinical studies.

Scalable Synthesis: Developing a cost-effective and scalable synthesis process that is compliant with Good Manufacturing Practice (GMP) is essential for clinical trials and eventual commercialization.

Opportunities:

High Potency: The high potency observed in some derivatives, such as the nanomolar anticancer activity nih.gov, means that potentially lower doses could be used, which may reduce side effects.

Novel Mechanisms of Action: Targeting novel pathways, such as the AdSS enzyme in herbicidal applications mdpi.com or the PI3K/Akt pathway in cancer nih.gov, provides new therapeutic options where existing treatments have failed.

In Vivo Efficacy: The demonstration of in vivo anti-cancer activity in animal models provides strong validation and a compelling case for advancing these compounds toward clinical investigation. nih.gov

Development of New Agrochemicals and Functional Materials

The utility of the 2-thioxoimidazolidin-4-one scaffold extends beyond medicine into the realm of agrochemicals and material science.

Agrochemicals: Hydantoin and 2-thiohydantoin (B1682308) derivatives have been recognized for their potential as fungicides and herbicides. mdpi.com Specifically, derivatives of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one have been synthesized and shown to possess herbicidal activity. mdpi.com The mechanism of action for some related compounds involves the inhibition of adenylosuccinate synthetase (AdSS), a novel herbicidal target. mdpi.com This opens a significant research avenue for developing new, potentially safer herbicides.

Table 2: Herbicidal Activity of 5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one Esters

CompoundTarget SpeciesActivity NotedReference
Series of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one estersZea mays (Corn)Good herbicidal activity mdpi.com
Series of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one estersTriticum aestivum (Wheat)Good herbicidal activity mdpi.com
Series of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one estersArabidopsis thalianaGood herbicidal activity mdpi.com

Functional Materials: The unique structure of these compounds, featuring hydrogen bond donors and acceptors, makes them interesting candidates for the development of functional materials, such as polymers, sensors, or organic electronics. Their ability to form specific intermolecular interactions could be harnessed to create self-assembling materials with novel properties.

Advanced Computational Modeling for Predictive Biology and Toxicology

Computational modeling is an indispensable tool in modern chemical research, enabling the prediction of a compound's activity and toxicity before it is even synthesized. For this compound derivatives, these methods are crucial for accelerating the discovery process.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It has been used to rationalize the SAR of related thiazolidinediones as aldose reductase inhibitors nih.gov and to understand the binding of anti-cancer derivatives to the PI3K/Akt pathway. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be generated to correlate the physicochemical properties of a series of compounds with their biological activity. rsc.org This allows for the prediction of activity for new, unsynthesized derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can refine the models of protein-ligand complexes obtained from docking, providing insights into the stability of the interaction over time. rsc.org

Predictive Toxicology: In silico models are increasingly used to predict potential toxicological liabilities, such as mutagenicity, carcinogenicity, and hepatotoxicity, helping to prioritize which compounds to advance in the development pipeline.

These computational strategies reduce the time and cost associated with drug discovery and material science research by focusing laboratory efforts on the most promising candidates.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Elucidation

A systematic investigation of how modifications to the chemical structure of this compound affect its biological activity (SAR) and physicochemical properties (SPR) is fundamental to optimizing its potential. drugdesign.org

Key findings and future directions in SAR include:

Substitution at N-3: For CB1 receptor ligands, substitutions on the nitrogen at position 3 of the ring are critical for activity, with groups like butyl and allyl chains showing high affinity. nih.gov

Substitution at C-5: The nature of the substituents at the 5-position dramatically influences activity. For example, 5,5-diphenyl groups are key for CB1 receptor binding nih.gov, while a 5-arylidene moiety is important for aldose reductase inhibition in related thiazolidinediones. nih.gov

Importance of the Thioxo Group: The replacement of a carbonyl oxygen with a sulfur atom (C=S) at position 2 has been shown to increase the binding affinity for the CB1 receptor, demonstrating the importance of this functional group. nih.gov

SPR studies will focus on how these same structural changes affect properties like solubility, lipophilicity, and metabolic stability. For instance, molecular electrostatic potential and lipophilicity calculations have been used to understand the parameters influencing the affinity of thiohydantoin derivatives. nih.gov Elucidating these relationships is key to designing compounds with an optimal balance of potency, selectivity, and drug-like properties.

Table 3: Summary of Key Structure-Activity Relationships (SAR)

Structural PositionModificationImpact on Biological ActivityTarget/ContextReference
Position 2Replacement of C=O with C=SIncreases binding affinityCB1 Cannabinoid Receptor nih.gov
Position 3 (N-3)Addition of butyl or allyl groupsEnhances binding affinityCB1 Cannabinoid Receptor nih.gov
Position 5Substitution with two phenyl rings (especially with para-iodo or para-bromo)Crucial for high-affinity bindingCB1 Cannabinoid Receptor nih.gov
Position 5 (related thiazolidinones)Presence of a 5-arylidene moietyImportant for inhibitory activityAldose Reductase Inhibition nih.gov

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 5,5-dimethyl-2-thioxoimidazolidin-4-one and its derivatives?

  • Methodological Answer : The synthesis of thiohydantoin derivatives, including 5,5-dimethyl analogs, often involves condensation reactions. For example, Knoevenagel condensation between thiohydantoin and aldehydes in acetic acid with catalytic pyrrolidine yields substituted derivatives at elevated temperatures (110°C, 18 hours) . Alternative routes include cyclization of substituted maleimides or amidines under transition-metal-free conditions using ketones and base promoters . Optimization typically focuses on solvent selection (e.g., THF, acetic acid), catalysts (e.g., pyrrolidine), and purification via preparative HPLC .

Q. How can researchers evaluate the purity and structural integrity of synthesized this compound derivatives?

  • Methodological Answer : Analytical techniques include:

  • HPLC : For monitoring reaction progress and purity assessment .
  • Spectroscopy : UV-Vis for chromophore analysis (e.g., benzylidene derivatives) , FTIR for functional group identification (C=O, C=S stretches).
  • Mass Spectrometry : To confirm molecular weights.
  • X-ray Crystallography : For unambiguous structural determination, as demonstrated in related thiohydantoin derivatives .

Q. What experimental methods are used to assess corrosion inhibition efficacy of this compound?

  • Methodological Answer : Standard protocols include:

  • Weight Loss Measurements : To calculate inhibition efficiency (%) over time in acidic media .
  • Electrochemical Techniques : Potentiodynamic polarization (PDP) to determine corrosion current density and classify inhibitor type (mixed-type inhibitors show both anodic/cathodic suppression) .
  • Surface Analysis : SEM/EDX to evaluate adsorbed inhibitor layers on mild steel .

Advanced Research Questions

Q. How do substituents on the this compound scaffold influence biological activity (e.g., CB1 receptor affinity vs. FAAH inhibition)?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • CB1 Affinity : Bulky lipophilic substituents (e.g., 4-iodophenyl, allyl groups) enhance CB1 binding. Sulfur substitution (vs. oxygen in hydantoins) increases affinity by ~10-fold .
  • FAAH Inhibition : Long alkyl chains (e.g., tetradecyl) improve FAAH inhibitory activity (pI50 ~5.94) while reducing CB1 affinity, enabling selectivity .
  • Computational Tools : Molecular electrostatic potential (MEP) and lipophilicity calculations (ClogP) guide rational design .

Q. Can this compound derivatives be engineered for dual biological activity (e.g., CB1 antagonism and FAAH inhibition)?

  • Methodological Answer : Dual activity is challenging due to divergent SAR requirements. Strategies include:

  • Hybridization : Linking thiohydantoin cores to FAAH-targeting moieties (e.g., alkyl carbamates) .
  • Selective Substitution : 3-Position modifications (e.g., heptyl groups) retain FAAH inhibition (pI50 ~5.12) without CB1 binding .
  • Pharmacophore Screening : Molecular docking against CB1 and FAAH crystal structures to identify overlapping binding motifs.

Q. What computational approaches validate the corrosion inhibition mechanism of this compound on metal surfaces?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electron density distributions (e.g., HOMO/LUMO energies) to predict adsorption sites .
  • Molecular Dynamics (MD) : Simulates inhibitor-metal interactions in acidic media, correlating binding energies with experimental inhibition efficiencies .
  • Langmuir Isotherm Validation : Confirm monolayer adsorption via linear regression of 1/C vs. 1/θ plots .

Q. How does stereochemistry influence the synthesis and activity of this compound derivatives?

  • Methodological Answer :

  • Synthetic Chirality : Enantioselective methods (e.g., enzymatic resolution, chiral catalysts) are underdeveloped for 5,5-disubstituted imidazolidinones but critical for bioactive analogs .
  • Activity Impact : Stereochemical alignment (e.g., (5S)-configured analogs) may enhance receptor binding, as seen in related imidazolidinone pharmaceuticals .

Q. What mechanistic insights explain the temperature-dependent adsorption behavior of this compound on mild steel?

  • Methodological Answer :

  • Thermodynamic Analysis : Gibbs free energy (ΔG°ads) calculations from temperature-varied experiments classify adsorption as physisorption (ΔG°ads < −20 kJ/mol) or chemisorption .
  • Activation Energy : Arrhenius plots of corrosion rates at different temperatures reveal inhibition stability under thermal stress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.